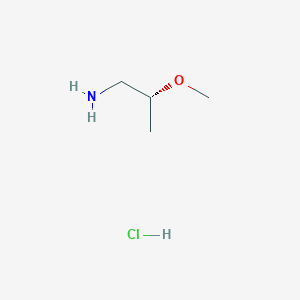

(R)-2-Methoxypropan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-methoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXPVDSGCDOOFU-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907545-98-6 | |

| Record name | (2R)-2-methoxypropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Methoxypropan-1-amine Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Amines in Modern Chemistry

Chiral amines are fundamental building blocks in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their importance stems from the stereospecific nature of biological systems, where the three-dimensional arrangement of atoms in a molecule can dictate its efficacy and safety. (R)-2-Methoxypropan-1-amine hydrochloride, a member of this vital class of compounds, offers a unique combination of a primary amine for further functionalization, a chiral center to induce stereoselectivity, and a methoxy group that can influence solubility and metabolic stability.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple data sheet to offer insights into its chemical properties, robust synthesis and purification protocols, detailed analytical characterization, and its role as a valuable intermediate in complex molecule synthesis. The methodologies and explanations herein are grounded in established chemical principles to provide a self-validating framework for researchers.

Physicochemical and Structural Properties

This compound is the hydrochloride salt of the chiral amine (R)-2-methoxypropan-1-amine. The presence of the hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free amine.[2]

Structural and Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-methoxypropan-1-amine;hydrochloride | [3] |

| CAS Number | 907545-98-6 | [4] |

| Molecular Formula | C₄H₁₂ClNO | |

| Molecular Weight | 125.60 g/mol | |

| SMILES | COC.Cl | [5] |

| InChI Key | UANWURKQKKYIGV-SCSAIBSYSA-N | [5] |

Physical Properties

Synthesis and Purification: A Protocol Deep Dive

The synthesis of enantiomerically pure amines like (R)-2-Methoxypropan-1-amine is a critical step. While numerous methods exist for the synthesis of chiral amines, including chemical resolution and asymmetric synthesis, enzymatic synthesis has emerged as a powerful and green alternative.[6][7]

Proposed Enantioselective Synthesis Workflow

The following workflow outlines a plausible and efficient route for the synthesis of this compound, leveraging an asymmetric enzymatic transamination reaction. This method is adapted from established protocols for the synthesis of the (S)-enantiomer and highlights the power of biocatalysis in accessing chiral molecules.[6][8]

Caption: Proposed workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

Materials:

-

Methoxyacetone

-

(R)-selective transaminase enzyme

-

Isopropylamine (or another suitable amine donor)

-

Phosphate buffer (pH 7.5)

-

Hydrochloric acid (concentrated and ethereal solution)

-

Sodium hydroxide

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

Enzymatic Reaction: In a temperature-controlled reactor, dissolve methoxyacetone and isopropylamine in a phosphate buffer (pH 7.5).[6] Add the (R)-selective transaminase. The reaction progress is monitored by chiral chromatography (GC or HPLC) to determine the conversion and enantiomeric excess (ee).

-

Work-up: Once the reaction reaches the desired conversion, quench it by adding concentrated hydrochloric acid to lower the pH.[6] This protonates the amines, making them water-soluble.

-

Purification of the Free Amine: The aqueous solution is washed with an organic solvent like dichloromethane to remove any unreacted ketone. The aqueous layer is then basified with sodium hydroxide to deprotonate the amines. The resulting free amine, (R)-2-methoxypropan-1-amine, is extracted into an organic solvent. The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude free amine can be further purified by distillation.

-

Hydrochloride Salt Formation and Crystallization: The purified free amine is dissolved in a dry, non-polar solvent like diethyl ether. A solution of hydrogen chloride in diethyl ether is added dropwise with stirring. It is crucial to use a non-aqueous HCl solution to avoid the formation of a two-phase system and ensure the precipitation of the hydrochloride salt.[9] The resulting precipitate, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity, purity, and enantiomeric excess of the synthesized this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are the gold standards for determining enantiomeric purity.[10][11]

-

Chiral HPLC/GC: A typical method would involve a chiral column (e.g., based on polysaccharide phenylcarbamates) and a suitable mobile phase to achieve baseline separation of the (R) and (S) enantiomers.[11] Derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection.[11]

Spectroscopic Methods

While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule. Based on the structure and analogous compounds like 2-methoxypropane, the following approximate chemical shifts (in ppm) and splitting patterns can be anticipated: a doublet for the C1 methylene protons (CH₂-NH₃⁺), a multiplet for the C2 methine proton (CH-O), a singlet for the methoxy protons (O-CH₃), and a doublet for the C3 methyl protons (CH-CH₃).[12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by broad absorptions in the 2800-3200 cm⁻¹ region, typical for an amine salt (N-H stretching). Other key peaks would include C-H stretching, C-O stretching, and N-H bending vibrations.

-

Mass Spectrometry (MS): Under electrospray ionization (ESI) in positive mode, the mass spectrum would show a prominent peak for the molecular ion of the free amine [M+H]⁺ at m/z 90.1.

Applications in Research and Development

The primary value of this compound lies in its utility as a chiral building block for the synthesis of more complex, high-value molecules.

Agrochemicals

The enantiomer, (S)-1-methoxypropan-2-amine, is a crucial intermediate in the industrial synthesis of the herbicide (S)-metolachlor.[2][7] This underscores the significance of this structural motif in agrochemicals, where stereochemistry can greatly influence efficacy and environmental impact.

Pharmaceuticals

Chiral 1,2-amino alcohol and diamine structures are prevalent in a vast number of FDA-approved drugs.[13] this compound serves as a precursor to such structures. Its primary amine can be readily elaborated through reactions like amide bond formation, reductive amination, and nucleophilic substitution to build larger, more complex chiral molecules. The methoxy group can modulate the pharmacokinetic properties of the final compound.

The following diagram illustrates the central role of this compound as a starting point for diverse synthetic pathways.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety. The information presented here is a synthesis from safety data sheets of closely related compounds.

-

Hazards: This compound is expected to be a skin and eye irritant.[14] Ingestion and inhalation should be avoided.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place.[15] As a hydrochloride salt, it may be hygroscopic, so protection from moisture is important.

-

First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In case of ingestion, rinse mouth and seek medical attention.[16]

Conclusion

This compound is more than just a chemical intermediate; it is a key that unlocks access to a wide array of enantiomerically pure complex molecules. Its value is rooted in the strategic placement of its functional groups around a defined stereocenter. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, empowers researchers to leverage its full potential in their synthetic endeavors, from academic discovery to industrial-scale production of life-altering pharmaceuticals and advanced agrochemicals.

References

-

Evidentic. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6. [Link]

-

Ark Pharma Scientific Limited. (R)-2-methoxypropan-1-amine | CAS:162356-14-1. [Link]

-

Chemspace. (2R)-2-methoxypropan-1-amine - C4H11NO | CSSB00009817686. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Deepak Nitrite. SAFETY DATA SHEET Methoxylamine Hydrochloride solution. (2020-07-01). [Link]

-

National Institutes of Health. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. [Link]

-

MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22). [Link]

- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Organic Chemistry Frontiers (RSC Publishing). Efficient access to chiral 1,2-amino alcohols via Ir/f-amphox-catalyzed asymmetric hydrogenation of α-amino ketones. [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Enantioselective Synthesis of Chiral 1,2-Amino Alcohols via Asymmetric Hydrogenation of α-Amino Ketones with Chiral Spiro Iridium Catalysts. (2011-08-10). [Link]

-

Beijing Institute of Technology. Enantioselective synthesis of chiral 1,2-amino alcohols via asymmetric hydrogenation of α-amino ketones with chiral spiro iridium catalysts. [Link]

-

PubChem - NIH. 2-Methoxypropan-1-amine | C4H11NO | CID 12609719. [Link]

- Google Patents. Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

-

ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Link]

-

ResearchGate. Chiral Purity in Drug Analysis. [Link]

-

YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-06-30). [Link]

-

IRJPS. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011-02-10). [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methoxypropane. [Link]

-

ResearchGate. FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl. [Link]

-

PubChem - NIH. 2-Methoxy-1-propanol | C4H10O2 | CID 14846. [Link]

-

ResearchGate. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). (1999-12-01). [Link]

Sources

- 1. (2-Methoxypropyl)amine hydrochloride | 70807-90-8 | FM119405 [biosynth.com]

- 2. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6 [evitachem.com]

- 3. researchgate.net [researchgate.net]

- 4. 907544-43-8|(S)-2-Methoxypropan-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 5. (2R)-2-methoxypropan-1-amine - C4H11NO | CSSB00009817686 [chem-space.com]

- 6. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aksci.com [aksci.com]

- 15. 626220-76-6|(R)-1-Methoxypropan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 16. spectrumchemical.com [spectrumchemical.com]

(R)-2-Methoxypropan-1-amine Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis

Introduction

(R)-2-Methoxypropan-1-amine hydrochloride is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex, enantiomerically pure molecules, where the specific spatial arrangement of its functional groups is critical for biological activity. This technical guide provides an in-depth exploration of this compound, covering its chemical identity, stereoselective synthesis, analytical characterization, and applications in drug development. The content herein is curated for researchers, scientists, and professionals in the field, offering both foundational knowledge and practical insights into the utilization of this versatile chiral amine.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 2-methoxypropan-1-amine. The presence of a stereocenter at the second carbon atom imparts chirality to the molecule, a feature of paramount importance in its applications.

Structure:

The asterisk () indicates the chiral center.*

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 907545-98-6 | [1][2][3] |

| Molecular Formula | C4H12ClNO | [1] |

| Molecular Weight | 125.60 g/mol | |

| IUPAC Name | (2R)-2-methoxypropan-1-amine hydrochloride | [1] |

| Appearance | Typically a white to off-white solid | [4] |

| Solubility | Soluble in water and polar organic solvents | [4] |

Stereoselective Synthesis of (R)-2-Methoxypropan-1-amine

The synthesis of enantiomerically pure (R)-2-Methoxypropan-1-amine is a critical step in its utilization. Traditional chemical methods often involve the resolution of a racemic mixture, which can be inefficient. Modern approaches focus on stereoselective synthesis, with biocatalysis emerging as a powerful and green alternative.

Biocatalytic Synthesis via Transamination

The asymmetric amination of a prochiral ketone using transaminase (TA) enzymes is a highly effective method for producing chiral amines with excellent enantiomeric excess (e.e.).[5][6] This approach offers high selectivity, mild reaction conditions, and is environmentally benign.

The core of this process is the enzymatic conversion of 2-methoxy-1-propanone to (R)-2-methoxypropan-1-amine. The transaminase, a pyridoxal 5'-phosphate (PLP) dependent enzyme, facilitates the transfer of an amino group from an amine donor to the ketone substrate.

Reaction Scheme:

dot

Caption: Biocatalytic synthesis of (R)-2-methoxypropan-1-amine.

Experimental Protocol: Transaminase-Catalyzed Synthesis

This protocol outlines a general procedure for the biocatalytic synthesis of the corresponding (S)-enantiomer, which can be adapted for the (R)-enantiomer by selecting a transaminase with the appropriate stereoselectivity.

| Step | Procedure | Parameters & Rationale |

| 1. Reaction Setup | In a temperature-controlled reactor, prepare a buffered solution (e.g., sodium phosphate buffer). | The pH is critical for enzyme activity and is typically maintained around 7.5. |

| 2. Reagent Addition | Add 2-methoxy-1-propanone (substrate) and an amine donor (e.g., isopropylamine) to the buffer. A catalytic amount of pyridoxal 5'-phosphate (PLP) cofactor is also added. | Isopropylamine is a common and cost-effective amine donor. PLP is an essential cofactor for transaminase activity. |

| 3. Enzyme Addition | Introduce the selected (R)-selective transaminase enzyme to the reaction mixture. | The choice of enzyme is crucial for achieving high enantioselectivity for the (R)-product. |

| 4. Reaction | Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation. | Optimal temperature ensures enzyme stability and a reasonable reaction rate. |

| 5. Monitoring | Monitor the reaction progress by periodically analyzing samples for substrate conversion and product formation using techniques like GC or HPLC. | This allows for the determination of the reaction endpoint. |

| 6. Work-up | Once the reaction is complete, terminate it by acidification (e.g., adding HCl). The product can then be isolated and purified. | Acidification stops the enzymatic reaction and converts the amine product to its hydrochloride salt, facilitating purification. |

A study on the synthesis of the (S)-enantiomer reported achieving a concentration of 0.6 M with an enantiomeric excess of over 99% after 8 hours at 30°C and pH 7.5.[7]

Chemical Synthesis

Chemical synthesis routes typically involve the amination of a chiral precursor. One potential strategy starts from (R)-alaninol, which possesses the required stereocenter.

dot

Caption: A potential chemical synthesis pathway from (R)-alaninol.

Analytical Characterization

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is essential for its use in pharmaceutical applications.

Chromatographic Methods for Chiral Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for the enantioselective analysis of chiral amines.[8][9]

-

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved by using columns packed with a chiral stationary phase. Polysaccharide-based CSPs are widely used and effective for this purpose. The differential interaction of the (R) and (S) enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

-

Mobile Phase Optimization: The composition of the mobile phase is a critical parameter in achieving good resolution. For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is common. In SFC, supercritical CO2 is used as the main mobile phase, often with a polar co-solvent like methanol. Additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) can be used to improve peak shape and resolution.[8]

Typical HPLC/SFC Protocol for Chiral Analysis:

| Step | Procedure | Parameters & Rationale |

| 1. Sample Preparation | Dissolve a small amount of this compound in the mobile phase or a compatible solvent. | Ensures homogeneity and compatibility with the chromatographic system. |

| 2. Column Selection | Choose a suitable chiral stationary phase, such as a polysaccharide-based column. | The selection of the CSP is critical for achieving enantiomeric separation. |

| 3. Method Development | Develop a suitable mobile phase composition and flow rate. For HPLC, this could be a hexane/ethanol mixture. For SFC, a CO2/methanol gradient is often used. | The mobile phase composition is optimized to achieve baseline separation of the enantiomers in a reasonable timeframe. |

| 4. Injection & Run | Inject the sample onto the column and run the analysis. | |

| 5. Detection | Detect the eluting compounds using a suitable detector, such as a UV detector. | |

| 6. Data Analysis | Integrate the peaks corresponding to the (R) and (S) enantiomers to determine the enantiomeric excess (e.e.). | e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100 |

Spectroscopic and Spectrometric Analysis

Standard analytical techniques are used to confirm the chemical structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

Applications in Drug Development

Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[] The specific stereochemistry of these amines is often crucial for the pharmacological activity and safety profile of the final drug product. This compound serves as a valuable intermediate for introducing a specific chiral motif into a larger molecule.

While specific examples of marketed drugs containing the (R)-2-methoxypropan-1-amine moiety are not readily found in publicly available literature, its structural features suggest its potential use in the synthesis of compounds targeting the central nervous system or other biological systems where stereochemistry plays a key role. Research indicates that similar compounds may have effects on serotonin and norepinephrine pathways.[4]

The general utility of chiral amines in drug synthesis is well-documented. For instance, they are used as key intermediates in the synthesis of various therapeutic agents.[11]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

-

Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation.[2][12]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The advancement of stereoselective synthesis methods, particularly biocatalysis, has made this compound more accessible for research and development. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application. As the demand for stereochemically pure drugs continues to grow, the importance of chiral intermediates like this compound is expected to increase.

References

-

Advanced ChemBlocks Inc. This compound 95%. Available at: [Link]

-

abcr Gute Chemie. AB490150 | CAS 907545-98-6. Available at: [Link]

-

PubChem. 2-Methoxypropan-1-amine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.

-

LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

-

ResearchGate. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

-

PubChem. 2-Methoxy-2-methylpropan-1-amine;chloride. National Center for Biotechnology Information. Available at: [Link]

-

DiVA portal. Amine Transaminases in Biocatalytic Amine Synthesis. Available at: [Link]

-

Frontiers in Catalysis. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available at: [Link]

-

CHIMIA. Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). Available at: [Link]

-

Frontiers in Catalysis. Protein engineering of amine transaminases. Available at: [Link]

-

Journal of Chromatography A. A generic chiral separation strategy in supercritical fluid chromatography. Available at: [Link]

-

Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. Available at: [Link]

-

PubChem. (S)-2-Methoxypropan-1-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.

-

Cheméo. Chemical Properties of 2-Propanol, 1-(2-methoxy-1-methylethoxy)- (CAS 20324-32-7). Available at: [Link]

-

Chemsrc. (S)-(+)-2-Methoxypropanol | CAS#:116422-39-0. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: 2-Methoxy-1-propanol. Available at: [Link]

-

Chemius. Methoxy Propanol Safety Data Sheet. Available at: [Link]

Sources

- 1. This compound 95% | CAS: 907545-98-6 | AChemBlock [achemblock.com]

- 2. CAS # 907545-98-6, (2R)-2-Methoxypropan-1-amine hydrochloride, this compound - chemBlink [chemblink.com]

- 3. aboundchem.com [aboundchem.com]

- 4. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6 [evitachem.com]

- 5. diva-portal.org [diva-portal.org]

- 6. Frontiers | Protein engineering of amine transaminases [frontiersin.org]

- 7. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Synthesis of (R)-2-Methoxypropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Methoxypropan-1-amine hydrochloride is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the primary synthetic methodologies for obtaining this compound. As a Senior Application Scientist, this guide emphasizes not just the procedural steps but also the underlying scientific principles and practical considerations essential for successful synthesis, purification, and characterization.

This document will delve into three core synthetic strategies:

-

Synthesis from a Chiral Precursor: Leveraging the inherent chirality of commercially available starting materials.

-

Asymmetric Synthesis: Creating the desired stereocenter through stereoselective chemical or enzymatic reactions.

-

Chiral Resolution: Separating the desired (R)-enantiomer from a racemic mixture.

Each section will provide detailed experimental protocols, mechanistic insights, and comparative data to inform the selection of the most appropriate synthetic route based on factors such as scalability, cost, and desired enantiomeric purity.

Strategy 1: Synthesis from a Chiral Precursor: The (R)-Alaninol Route

A robust and reliable method for the synthesis of (R)-2-Methoxypropan-1-amine is to start from a readily available and enantiomerically pure precursor, (R)-alaninol. This strategy capitalizes on the existing stereocenter, thereby avoiding the complexities of asymmetric induction or chiral separation. The key transformation in this route is the selective O-methylation of the primary alcohol in (R)-alaninol.

Rationale and Workflow

The primary challenge in the direct methylation of (R)-alaninol is the presence of two nucleophilic sites: the primary amine and the primary hydroxyl group. To achieve selective O-methylation, the more nucleophilic amine group must be temporarily protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its ease of introduction and subsequent mild removal under acidic conditions.[1]

The overall synthetic workflow is as follows:

Caption: Synthetic pathway from (R)-alaninol.

Experimental Protocols

Step 1: N-Protection of (R)-Alaninol

-

Principle: The amine group of (R)-alaninol is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base neutralizes the acidic byproduct, tert-butoxycarbamic acid.

-

Protocol:

-

Dissolve (R)-alaninol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Boc-(R)-alaninol.

-

Step 2: O-Methylation of N-Boc-(R)-Alaninol

-

Principle: The hydroxyl group of N-Boc-(R)-alaninol is deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a Williamson ether synthesis with a methylating agent like methyl iodide (MeI).[2]

-

Protocol:

-

Dissolve N-Boc-(R)-alaninol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the hydrogen gas evolution to cease between additions.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain crude N-Boc-(R)-2-methoxypropan-1-amine. The crude product can be purified by column chromatography on silica gel.

-

Step 3: N-Deprotection and Hydrochloride Salt Formation

-

Principle: The Boc protecting group is removed under acidic conditions.[3] The resulting free amine is then converted to its hydrochloride salt.

-

Protocol:

-

Dissolve the purified N-Boc-(R)-2-methoxypropan-1-amine (1.0 eq) in a suitable organic solvent such as methanol or diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) until the solution is acidic.

-

Stir the mixture at room temperature for 1-4 hours.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Strategy 2: Asymmetric Reductive Amination of Methoxyacetone

Asymmetric reductive amination of a prochiral ketone is a highly atom-economical approach to chiral amines. In this strategy, methoxyacetone is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent to directly form (R)-2-methoxypropan-1-amine. Both biocatalytic and chemocatalytic methods are viable.

Biocatalytic Approach: (R)-Selective Transaminases

-

Principle: Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. By using an (R)-selective transaminase, methoxyacetone can be stereoselectively converted to the desired (R)-amine.[4] A common amine donor is isopropylamine, which is converted to acetone, or an amino acid like D-alanine, which is converted to pyruvate. The reaction equilibrium can be shifted towards product formation by using a high concentration of the amine donor or by removing the ketone byproduct.[5]

-

Workflow:

Caption: Biocatalytic reductive amination.

-

Protocol:

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5-8.5).

-

Add methoxyacetone (1.0 eq), the amine donor (e.g., isopropylamine, 1.5-3.0 eq), and pyridoxal 5'-phosphate (PLP) cofactor (catalytic amount).

-

Add the (R)-selective transaminase (e.g., from Aspergillus terreus or an engineered variant).[4]

-

Stir the reaction mixture at a controlled temperature (typically 25-40 °C) for 24-48 hours.

-

Monitor the conversion and enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, acidify the reaction mixture with HCl to stop the enzymatic reaction and precipitate the enzyme.

-

Centrifuge or filter to remove the enzyme.

-

The aqueous solution containing the product can be worked up by basification followed by extraction with an organic solvent, or by distillation.

-

The extracted free amine can then be converted to the hydrochloride salt as described previously.

-

Chemocatalytic Approach

-

Principle: Asymmetric reductive amination can also be achieved using a transition metal catalyst with a chiral ligand. For instance, iridium or rhodium complexes with chiral phosphine ligands have been shown to catalyze the hydrogenation of in situ-formed imines with high enantioselectivity.

-

Protocol:

-

In a high-pressure reactor, combine methoxyacetone (1.0 eq), an ammonia source (e.g., ammonium formate or ammonia gas), a chiral catalyst (e.g., [Ir(cod)Cl]₂ with a chiral phosphine ligand), and a suitable solvent (e.g., methanol or toluene).

-

Pressurize the reactor with hydrogen gas (H₂).

-

Heat the reaction mixture to the desired temperature and stir for the specified time.

-

Monitor the reaction for conversion and ee.

-

After the reaction is complete, cool the reactor and carefully release the pressure.

-

The catalyst can be removed by filtration through a pad of silica gel or celite.

-

The product can be isolated and purified by standard techniques, followed by conversion to the hydrochloride salt.

-

Strategy 3: Chiral Resolution of Racemic 2-Methoxypropan-1-amine

This classical approach involves the synthesis of racemic 2-methoxypropan-1-amine followed by separation of the enantiomers. The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Synthesis of Racemic 2-Methoxypropan-1-amine

The racemic amine can be synthesized by standard reductive amination of methoxyacetone with ammonia, followed by reduction of the resulting imine.

Chiral Resolution via Diastereomeric Salt Formation

-

Principle: A racemic amine is reacted with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[6] (+)-Di-p-toluoyl-D-tartaric acid is an effective resolving agent for many amines.[6]

-

Workflow:

Caption: Chiral resolution workflow.

-

Protocol:

-

Dissolve racemic 2-methoxypropan-1-amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

-

In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5-1.0 eq) in the same solvent, with gentle heating if necessary.

-

Add the resolving agent solution to the amine solution.

-

Allow the mixture to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent.

-

The enantiomeric purity of the amine in the crystallized salt can be checked by liberating a small sample with base, extracting, and analyzing by chiral GC or HPLC.

-

To liberate the free amine, suspend the diastereomeric salt in water and add a base (e.g., NaOH solution) until the solution is basic (pH > 10).

-

Extract the liberated (R)-2-methoxypropan-1-amine with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched free amine.

-

Convert the free amine to the hydrochloride salt as previously described.

-

Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| From Chiral Precursor | High enantiomeric purity; well-established reactions. | Multi-step synthesis; potential for side reactions. |

| Asymmetric Reductive Amination | Atom-economical; direct route to the chiral amine. | Catalyst development can be challenging and expensive; enzymatic routes may require specific conditions. |

| Chiral Resolution | Utilizes simple starting materials; well-understood technique. | Theoretical maximum yield of 50% for the desired enantiomer without a racemization/recycle loop; can be labor-intensive. |

Characterization of this compound

Proper characterization of the final product is crucial to confirm its identity and purity.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: A sharp melting point is indicative of high purity. The reported melting point can vary depending on the source, but a typical range should be determined and compared to a reference standard if available.

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the methoxy group, the methyl group, the methylene group adjacent to the amine, and the methine proton. The integration of these peaks should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the four carbon atoms in the molecule.

-

-

Chiral Purity: The enantiomeric excess (ee) should be determined using a suitable chiral analytical method, such as chiral HPLC or chiral GC, often after derivatization of the amine.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct and viable routes. The choice of the optimal strategy will depend on the specific requirements of the project, including the desired scale, cost constraints, and available resources. Synthesis from the chiral precursor (R)-alaninol offers a reliable, albeit multi-step, approach with a high degree of stereochemical control. Asymmetric reductive amination, particularly the biocatalytic method, presents a modern, efficient, and environmentally friendly alternative. Chiral resolution remains a practical option, especially when the racemic amine is readily accessible. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to confidently select and execute the most suitable synthetic pathway for their needs.

References

-

Lokey Lab Protocols. N-Methylation of Boc amino acids. Available at: [Link]

-

ResearchGate. Deprotection of N-Boc group of aliphatic amines. Available at: [Link]

-

ResearchGate. Three methods for acetone removal from the reaction media. Available at: [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]

-

MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

-

ResearchGate. Stereoselectivity of Four (R)-Selective Transaminases for the Asymmetric Amination of Ketones. Available at: [Link]

-

Semantic Scholar. Biochemical and Structural Characterization of an ( R )‐Selective Transaminase in the Asymmetric Synthesis of Chiral Hydroxy Amines. Available at: [Link]

Sources

A Comprehensive Spectroscopic Guide to (R)-2-Methoxypropan-1-amine Hydrochloride

Introduction

(R)-2-Methoxypropan-1-amine hydrochloride is a chiral primary amine of significant interest in synthetic chemistry and drug development. Its utility as a building block necessitates unambiguous structural confirmation and purity assessment, for which spectroscopic methods are indispensable. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. We will delve into the theoretical underpinnings of the spectral features, offer field-proven protocols for data acquisition, and present a logical framework for spectral interpretation, ensuring the highest degree of scientific integrity for researchers and drug development professionals.

The structure of this compound presents several key features that are revealed by spectroscopic analysis: a chiral center, a primary amine hydrochloride, a methoxy group, and a propyl backbone. Understanding how these functional groups interact and manifest in different spectroscopic techniques is crucial for its characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. The presence of the hydrochloride salt significantly impacts the amine protons, which become ammonium protons (N⁺H₃). These protons are often broad and may exchange with residual water in the solvent, affecting their appearance.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH(CH₃)- | ~1.2 | Doublet (d) | 3H | Shielded alkyl protons, split by the adjacent methine proton. |

| -CH₂-NH₃⁺ | ~3.0 - 3.2 | Multiplet (m) | 2H | Deshielded by the adjacent ammonium group. The splitting will be complex due to coupling with the methine proton. |

| -OCH₃ | ~3.4 | Singlet (s) | 3H | Characteristic shift for a methoxy group. No adjacent protons to couple with. |

| -CH-O- | ~3.6 - 3.8 | Multiplet (m) | 1H | Deshielded by the electronegative oxygen. It will be a multiplet due to coupling with the adjacent methyl and methylene protons. |

| -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | 3H | Significantly deshielded due to the positive charge on nitrogen. The signal is often broad due to quadrupolar relaxation and exchange. |

Expertise & Experience Insights: The use of a deuterated solvent like DMSO-d₆ is often advantageous for observing exchangeable protons like those of the ammonium group, as they appear as a distinct, albeit broad, signal. In D₂O, these protons would exchange with the solvent and become invisible.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule. Given the chiral nature of this compound, all four carbon atoms are expected to be chemically non-equivalent and thus produce four distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH(C H₃)- | ~16 | Typical shielded alkyl carbon. |

| -C H₂-NH₃⁺ | ~45 | Carbon adjacent to the electron-withdrawing ammonium group is deshielded. |

| -OC H₃ | ~58 | Characteristic shift for a methoxy carbon. |

| -C H-O- | ~78 | Carbon bonded to the electronegative oxygen atom is significantly deshielded. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. For this compound, the key features will be related to the N-H bonds of the ammonium group, C-H bonds, and the C-O ether linkage.

Predicted IR Absorption Bands

The formation of the hydrochloride salt converts the primary amine (-NH₂) into a primary ammonium salt (-NH₃⁺). This has a profound effect on the IR spectrum. The N-H stretching vibrations in the salt are shifted to lower wavenumbers and become very broad and strong compared to the free amine.[3][4]

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~2800-3200 | N-H stretch (in -NH₃⁺) | Strong, Broad | This very broad and intense envelope is characteristic of an amine salt and is due to the stretching vibrations of the N-H bonds in the ammonium group.[3] It often overlaps with the C-H stretching region. |

| ~2850-2980 | C-H stretch (aliphatic) | Medium-Strong | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| ~1560-1625 | N-H bend (asymmetric) | Medium | Asymmetric bending (scissoring) vibration of the -NH₃⁺ group.[3] |

| ~1500-1550 | N-H bend (symmetric) | Medium | Symmetric bending vibration of the -NH₃⁺ group.[3] |

| ~1060-1150 | C-O stretch (ether) | Strong | Characteristic stretching vibration of the C-O-C ether linkage.[5] |

Trustworthiness: The presence of the very broad absorption band in the 2800-3200 cm⁻¹ region is a highly reliable indicator of the presence of an amine salt, distinguishing it from its free amine counterpart.[3][4]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For the analysis of this compound, a soft ionization technique like Electrospray Ionization (ESI) is ideal, as it will typically show the protonated molecule of the free amine. The molecular weight of the free amine (C₄H₁₁NO) is 89.14 g/mol .[6]

Predicted Mass Spectrum (ESI+)

In positive ion ESI, we expect to see the molecular ion of the free amine with a proton attached, [M+H]⁺.

-

Molecular Ion Peak: An intense peak at m/z 90.09, corresponding to [C₄H₁₁NO + H]⁺.[7]

Predicted Fragmentation Pattern

Fragmentation provides structural information. The [M+H]⁺ ion can undergo fragmentation in the mass spectrometer, with the most likely cleavage occurring at bonds alpha to the nitrogen atom or the oxygen atom.

Caption: Plausible fragmentation pathways for the molecular ion of 2-Methoxypropan-1-amine.

Table 4: Predicted Key Fragment Ions

| m/z | Proposed Fragment | Rationale |

| 90.09 | [C₄H₁₁NO + H]⁺ | Protonated molecular ion (parent ion). |

| 72 | [C₄H₈O]⁺˙ | Loss of ammonia (NH₃) from the parent ion. |

| 59 | [C₃H₉O]⁺ | Alpha-cleavage resulting in the loss of the CH₂NH₂ radical. |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization Settings: Operate the ESI source in positive ion mode. Optimize key parameters such as capillary voltage (~3-4 kV), cone voltage, and desolvation gas temperature and flow to achieve a stable signal for the ion of interest.

-

Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-200 amu).

-

Tandem MS (MS/MS): To confirm fragmentation, perform a product ion scan by selecting the parent ion (m/z 90.09) in the first mass analyzer and scanning for its fragments in the second.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and characterization. The predicted data, based on fundamental principles and data from analogous structures, offer a robust template for researchers. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key amine salt and ether functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. By following the detailed protocols and understanding the rationale behind the spectral features outlined in this guide, scientists can confidently characterize this important chiral building block.

References

- Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. (n.d.). Google Scholar.

- Kumar, A. P., Jin, D., & et al. (n.d.). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate.

- Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry.

- PubChem. (n.d.). 2-methoxypropan-1-amine hydrochloride. PubChemLite.

- (n.d.). The infrared spectra of secondary amines and their salts. ResearchGate.

- PubChem. (n.d.). 2-Methoxypropan-1-amine. PubChem.

- ResearchGate. (2016, February 1). NMR spectra salt identification. how we can identify? which kind of salt present the compound? ResearchGate.

- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Doc Brown's Chemistry.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methoxypropane. Doc Brown's Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Methoxypropan-1-amine | C4H11NO | CID 12609719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2-methoxypropan-1-amine hydrochloride (C4H11NO) [pubchemlite.lcsb.uni.lu]

Material safety data sheet (MSDS) for (R)-2-Methoxypropan-1-amine hydrochloride

An In-depth Technical Guide to the Material Safety Data Sheet for (R)-2-Methoxypropan-1-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the safe handling, storage, and emergency management of this compound (CAS No: 907545-98-6). As a chiral building block, this compound is of increasing interest in synthetic and medicinal chemistry. A thorough understanding of its safety profile is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a standard MSDS format to provide causal explanations and field-proven insights for the professional researcher.

Section 1: Chemical and Physical Identity

This compound is a hydrochloride salt of a chiral amine. Its molecular structure is fundamental to its reactivity and, consequently, its safety profile. The presence of a primary amine and a methoxy group on a propane backbone dictates its chemical properties and potential interactions.

| Identifier | Value | Source |

| CAS Number | 907545-98-6 | [1] |

| Molecular Formula | C₄H₁₁NO·HCl (or C₄H₁₂ClNO) | [1][2] |

| Molecular Weight | 125.60 g/mol | [1][2] |

| Synonyms | (2R)-2-Methoxypropan-1-amine hydrochloride | [1] |

| Physical State | Solid, crystalline powder (presumed based on related amine salts) | [3] |

Section 2: Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are irritant in nature, targeting the skin, eyes, and respiratory system upon exposure. Understanding these classifications is the first step in implementing appropriate engineering and personal protective controls.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1][4][5] |

The causality behind these hazards stems from the compound's chemical nature. As an amine salt, it can react with moisture on mucous membranes or skin, leading to localized irritation. The fine particulate nature of the solid form means it can be easily aerosolized, posing an inhalation risk.

Caption: Core hazard profile of the compound.

Section 3: Emergency First-Aid Protocols: A Response Workflow

In the event of an exposure, a rapid and correct response is critical. The following workflow and protocols are designed for immediate application in a laboratory setting. The overarching principle is immediate and thorough decontamination followed by professional medical evaluation.

Caption: Decision workflow for first-aid response.

Detailed First-Aid Methodologies

-

Inhalation:

-

Immediately move the affected person to an area with fresh air.[4][6]

-

If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should begin artificial respiration.[4][6]

-

Seek immediate medical attention.[4] The rationale is to remove the individual from the source of exposure and support respiratory function while awaiting professional medical care.

-

-

Skin Contact:

-

Immediately begin flushing the affected skin with copious amounts of running water for at least 15 minutes.[4][6]

-

Simultaneously remove any contaminated clothing and shoes.[4][7]

-

If skin irritation develops or persists, seek medical advice.[4] The extended flushing time is crucial to dilute and remove the chemical from the skin surface to prevent further irritation.

-

-

Eye Contact:

-

Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids to rinse underneath.[4][7]

-

If present and easy to do, remove contact lenses and continue rinsing.[4]

-

Obtain medical aid immediately.[4][7] This is a critical emergency; the eye's delicate tissues are highly susceptible to damage from irritants.

-

-

Ingestion:

Section 4: Safe Handling, Storage, and Personal Protection

Proactive measures are the cornerstone of laboratory safety. The following protocols are based on the principle of minimizing exposure through a combination of engineering controls and personal protective equipment (PPE).

Handling Protocols

-

Ventilation: Always handle this compound within a certified chemical fume hood or in an area with adequate local exhaust ventilation to keep airborne concentrations low.[5][6]

-

Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[4][6] Avoid eating, drinking, or smoking in areas where the chemical is handled.[6]

-

Procedural: Avoid contact with skin, eyes, and clothing.[5][6] Minimize dust generation and accumulation during weighing and transfer.[6]

Storage Protocols

-

Container: Store in a tightly closed, properly labeled container.[4][5]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[5]

-

Security: The area should be secure, and the material stored locked up.[4][5]

-

Incompatibilities: Store away from strong oxidizing agents.[6]

Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face | ANSI Z87.1-compliant safety goggles or a face shield. | Protects against airborne dust and splashes.[4][6] |

| Skin (Hands) | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact and irritation (H315).[4][6] |

| Skin (Body) | Laboratory coat. | Protects personal clothing and underlying skin from contamination.[4][6] |

| Respiratory | A NIOSH-approved respirator may be required if ventilation is inadequate or dust is generated. | Prevents inhalation and respiratory irritation (H335). |

Section 5: Accidental Release and Spill Management

A prepared response to a spill can significantly mitigate risks. The following workflow is designed for a small-scale laboratory spill.

Sources

- 1. CAS # 907545-98-6, (2R)-2-Methoxypropan-1-amine hydrochloride, this compound - chemBlink [chemblink.com]

- 2. Buy (R)-1-Methoxypropan-2-amine hydrochloride (EVT-1468812) | 626220-76-6 [evitachem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. aksci.com [aksci.com]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. aksci.com [aksci.com]

A Researcher's Guide to (R)-2-Methoxypropan-1-amine Hydrochloride: Commercial Sourcing and Quality Assessment

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Significance of (R)-2-Methoxypropan-1-amine Hydrochloride in Drug Discovery

This compound is a chiral primary amine that serves as a valuable intermediate in the synthesis of complex molecular architectures. Its stereospecific nature makes it a crucial component in the development of novel therapeutic agents, where the chirality of a molecule can profoundly influence its pharmacological activity and safety profile. The methoxy group and the chiral center at the C2 position offer unique steric and electronic properties that can be exploited by medicinal chemists to fine-tune the binding affinity and selectivity of drug candidates.

The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in various reaction conditions. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical industry, a thorough understanding of the commercial availability and quality assessment of key chiral intermediates like this compound is paramount.

Commercial Supplier Landscape

A critical first step in any research endeavor is the reliable procurement of starting materials. The following table provides a summary of commercial suppliers for this compound (CAS No. 907545-98-6). It is important to note that pricing is often subject to change and may vary based on quantity, purity, and supplier. Researchers are advised to request quotes from multiple suppliers to obtain the best value.

| Supplier | Website | Purity | Availability | Indicative Pricing (for (S)-enantiomer) |

| Ambeed | >95% | In Stock | Request Quote | |

| BLD Pharmatech | 95% | In Stock | Request Quote | |

| Advanced ChemBlocks | 95% | In Stock | Request Quote | |

| Achmem | Not specified | In Stock | Request Quote | |

| Key Organics | Not specified | In Stock | Request Quote | |

| chemPUR | [Link] | >95% | In Stock | Request Quote |

| AbacipharmTech | [Link] | Not specified | In Stock | 100mg: $152.75, 250mg: $241.12, 1g: $613.88, 5g: $1843.45[1] |

| ChemUniverse | [Link] | 98% | 6 to 8 days | 100MG: $231.00, 250MG: $362.00, 1G: $915.00[2] |

Note: The pricing information for AbacipharmTech and ChemUniverse pertains to the (S)-enantiomer, (S)-2-Methoxypropan-1-amine hydrochloride, and is provided as an estimate for the (R)-enantiomer. Actual prices for the (R)-enantiomer should be confirmed with the suppliers.

Quality Control and Analytical Verification

Ensuring the identity, purity, and enantiomeric excess of this compound is critical for the reproducibility and success of subsequent synthetic steps. The following sections outline key analytical techniques and provide example protocols for in-house verification.

Chemical Structure and Key Identifiers

Caption: Chemical Information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for confirming the chemical structure of the compound. The spectrum should be consistent with the expected proton environments in the molecule.

Expected ¹H NMR Spectral Features (in D₂O):

-

A doublet corresponding to the methyl protons (CH₃) adjacent to the chiral center.

-

A singlet corresponding to the methoxy protons (OCH₃).

-

A multiplet corresponding to the proton at the chiral center (CH).

-

Two distinct multiplets corresponding to the diastereotopic protons of the methylene group (CH₂).

Workflow for NMR Analysis

Caption: Workflow for NMR-based structural verification.

Step-by-Step NMR Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and coupling patterns to confirm the structure. Compare the obtained spectrum with a reference spectrum if available from the supplier or literature.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. A suitable chiral stationary phase (CSP) is required to resolve the two enantiomers.

Workflow for Chiral HPLC Analysis

Caption: Workflow for determining enantiomeric purity by chiral HPLC.

Step-by-Step Chiral HPLC Protocol (Example Method):

This protocol is a starting point and may require optimization based on the specific chiral column and HPLC system used. A method for a similar primary amine is adapted here.[3]

-

Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or IC) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC V2) is a good starting point for screening.

-

Mobile Phase Preparation: A typical mobile phase for normal phase chromatography would be a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. For reversed-phase, a mixture of water with acetonitrile or methanol, and an acidic or basic modifier, can be used.

-

Sample Preparation: Prepare a stock solution of the racemic standard (if available) and the (R)-enantiomer sample at a concentration of approximately 1 mg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at a low wavelength (e.g., 210 nm)

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of this compound to determine its enantiomeric purity.

-

Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Synthesis and Potential Impurities

Understanding the synthetic route to this compound can provide insights into potential impurities. One common approach is the stereoselective synthesis from a chiral precursor. An alternative is the enzymatic resolution of a racemic mixture. For example, a transaminase enzyme can be used for the stereoselective synthesis of chiral amines.[4]

Potential impurities could include:

-

The corresponding (S)-enantiomer.

-

Residual starting materials or reagents from the synthesis.

-

By-products of the reaction.

It is advisable to request information on the synthetic route from the supplier to better anticipate and test for potential impurities.

Safety, Handling, and Storage

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to the Safety Data Sheet (SDS) from Key Organics, the compound may cause skin and eye irritation.[5]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

The successful integration of this compound into a drug discovery program hinges on the reliable sourcing of high-quality material. This guide has provided a framework for navigating the commercial supplier landscape and for implementing a robust analytical quality control strategy. By leveraging the information and protocols outlined herein, researchers can proceed with confidence in the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific findings.

References

- Key Organics. (n.d.). Safety Data Sheet - this compound.

-

AbacipharmTech. (n.d.). (S)-2-Methoxypropan-1-amine hydrochloride. Retrieved from [Link]

-

ChemUniverse. (n.d.). (S)-2-methoxypropan-1-amine hydrochloride. Retrieved from [Link]

- chemPUR. (n.d.). Product Catalog.

-

PubChem. (n.d.). 2-Methoxypropan-1-amine. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

- Phenomenex. (n.d.). Chiral HPLC Separations.

- Reddy, G. S., et al. (2011). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Journal of the Chilean Chemical Society, 56(4), 895-898.

- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.

Sources

- 1. (S)-2-Methoxypropan-1-amine hydrochloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 5. keyorganics.net [keyorganics.net]

Stereochemistry and chirality of 2-methoxypropan-1-amine enantiomers

An In-Depth Technical Guide to the Stereochemistry and Chirality of 2-Methoxypropan-1-amine Enantiomers

Abstract

Chirality is a fundamental principle in modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. 2-Methoxypropan-1-amine, a chiral primary amine, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] The presence of a stereocenter necessitates the separation and analysis of its individual enantiomers, (R)-2-methoxypropan-1-amine and (S)-2-methoxypropan-1-amine, to harness the desired therapeutic or biological effects while minimizing potential off-target or adverse reactions. This technical guide provides a comprehensive exploration of the stereochemistry of 2-methoxypropan-1-amine, detailing authoritative methods for its asymmetric synthesis, chiral resolution, and enantiomeric purity analysis. The protocols and mechanistic discussions herein are grounded in established scientific principles to provide researchers, scientists, and drug development professionals with a reliable and field-proven resource.

Foundational Stereochemistry of 2-Methoxypropan-1-amine

The molecular structure of 2-methoxypropan-1-amine (C₄H₁₁NO) contains a single stereocenter at the second carbon atom (C2), the point of attachment for four different substituent groups: a methyl group (-CH₃), a methoxymethyl group (-CH₂OCH₃), an amino group (-NH₂), and a hydrogen atom (-H). This structural arrangement gives rise to two non-superimposable mirror images, known as enantiomers.

1.1. Assignment of Stereochemical Configuration (R/S)

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules:

-

Assign Priority: Priority is assigned to the atoms directly attached to the chiral center based on atomic number. Higher atomic numbers receive higher priority.

-

-NH₂ (Nitrogen, Z=7) → Priority 1

-

-CH₂OCH₃ (Carbon, Z=6, attached to Oxygen) → Priority 2

-

-CH₃ (Carbon, Z=6, attached to Hydrogen) → Priority 3

-

-H (Hydrogen, Z=1) → Priority 4

-

-

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (the hydrogen atom) points away from the observer.

-

Trace the Path: A path is traced from the highest priority group (1) to the second (2) to the third (3).

-

If the path is clockwise , the configuration is designated (R) (from the Latin rectus).

-

If the path is counter-clockwise , the configuration is designated (S) (from the Latin sinister).

-

1.2. Physicochemical Properties

Enantiomers share identical physical properties such as boiling point, density, and solubility in achiral solvents. Their defining difference lies in their interaction with plane-polarized light.

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol [2] |

| Appearance | Colorless Liquid[2] |

| Boiling Point | 92-94 °C[3] |

| Density | ~0.844 g/cm³[3] |

| Solubility | Fully miscible in water[2][3] |

| Optical Rotation | (R)-enantiomer: Levorotatory (-) |

| (S)-enantiomer: Dextrorotatory (+)[1][2] |

Strategic Pathways to Enantiopure 2-Methoxypropan-1-amine

Obtaining enantiomerically pure 2-methoxypropan-1-amine is paramount for its application in stereospecific synthesis.[1] Two primary strategies are employed: direct asymmetric synthesis to produce a single enantiomer, or the resolution of a racemic mixture.

2.1. Asymmetric Synthesis: Biocatalysis via Transamination

Asymmetric synthesis provides an elegant and efficient route to a single, desired enantiomer, often minimizing waste. Biocatalytic methods using transaminase enzymes have become a preferred industrial method due to their exceptional stereoselectivity and operation under environmentally benign conditions.[1][4][5]

Causality and Mechanism: The core of this process is the stereoselective transfer of an amino group from an amine donor (e.g., isopropylamine) to the prochiral ketone, 1-methoxy-2-propanone.[5][6] The enzyme's chiral active site precisely controls the orientation of the substrate, ensuring the addition of the amino group to only one face of the ketone, leading to the formation of predominantly one enantiomer (typically the (S)-enantiomer with many common transaminases) with very high enantiomeric excess (>99% ee).[4][5]

Experimental Protocol: Transaminase-Catalyzed Synthesis

-

Bioreactor Setup: To a temperature-controlled bioreactor, add a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5).

-

Reagent Addition: Add the amine donor (e.g., 2-aminopropane) and the prochiral ketone substrate (1-methoxy-2-propanone).[6]

-

Enzyme Introduction: Introduce the transaminase enzyme (e.g., from Vibrio fluvialis or an engineered variant) and a cofactor (pyridoxal 5'-phosphate, PLP).[4]

-